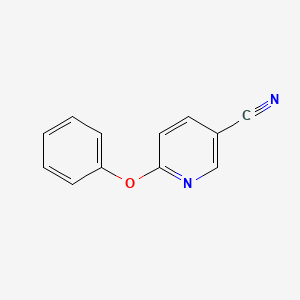

6-Phenoxynicotinonitrile

Description

6-Phenoxynicotinonitrile (CAS: 99902-72-4) is a substituted pyridine derivative with the molecular formula C₁₂H₈N₂O and a molecular weight of 196.21 g/mol. It is commercially available at 95% purity and is primarily utilized in scientific research and development, particularly as a precursor in the synthesis of bioactive molecules .

Properties

IUPAC Name |

6-phenoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFTWRLLJHLPNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30244314 | |

| Record name | 3-Pyridinecarbonitrile, 6-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30244314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99902-72-4 | |

| Record name | 3-Pyridinecarbonitrile, 6-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099902724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarbonitrile, 6-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30244314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenoxynicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with phenol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the phenoxy group. The general reaction scheme is as follows:

6-Chloronicotinonitrile+PhenolBase, Refluxthis compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be tailored to enhance the efficiency of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.

Substitution: Strong bases or nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Phenoxy-substituted nicotinic acids or their derivatives.

Reduction: 6-Phenoxynicotinamines.

Substitution: Various phenoxy-substituted pyridine derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Potential precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Phenoxynicotinonitrile is largely dependent on its interaction with biological targets. The nitrile group can form interactions with enzymes or receptors, potentially inhibiting their activity. The phenoxy group may enhance binding affinity and specificity towards certain molecular targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Comparison with Similar Nicotinonitrile Derivatives

Nicotinonitrile derivatives are structurally diverse, with variations in substituents leading to differences in physicochemical properties, reactivity, and applications. Below is a comparative analysis of 6-Phenoxynicotinonitrile and its analogs:

Structural and Physicochemical Properties

Research and Industrial Relevance

- Pharmaceutical Intermediates: Derivatives like 6-Amino-5-fluoronicotinonitrile and 6-((Cyclopropylmethyl)amino)nicotinonitrile are key intermediates in synthesizing kinase inhibitors and antiviral agents .

- Agrochemicals: 6-(Trifluoromethyl)nicotinonitrile is leveraged in pesticide development due to its stability under environmental conditions .

- Material Science: Bulky substituents in 2-Chloro-6-phenylnicotinonitrile enable its use in ligand design for catalysis .

Biological Activity

6-Phenoxynicotinonitrile is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its phenoxy group attached to a nicotinonitrile backbone. This structural configuration is crucial for its biological activity, particularly in modulating various cellular processes.

Chemical Structure

- Molecular Formula : C₁₁H₈N₂O

- Molecular Weight : 188.19 g/mol

- IUPAC Name : 6-phenoxy-3-pyridinecarbonitrile

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, which prevents cancer cells from dividing.

- Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 12.5 | G2/M phase arrest |

| MCF-7 (Breast) | 10.0 | Apoptosis via caspase activation |

| A549 (Lung) | 15.0 | Inhibition of proliferation |

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- DNA Interaction : Similar to other nitriles, it may form adducts with DNA, leading to inhibition of replication and transcription.

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cell signaling pathways that promote cancer cell survival.

Case Study: Anticancer Efficacy in vivo

A recent study evaluated the effects of this compound in a mouse model bearing xenograft tumors derived from human breast cancer cells. The compound was administered at a dose of 10 mg/kg body weight for four weeks.

Findings:

- Tumor volume was significantly reduced by approximately 50% compared to control groups.

- Histological analysis revealed increased apoptosis in tumor tissues, corroborating in vitro findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.